molecular formula C6H10CdO6 B099606 Cadmium lactate CAS No. 16039-55-7

Cadmium lactate

Cat. No.: B099606
CAS No.: 16039-55-7
M. Wt: 290.55 g/mol
InChI Key: HBWKVDXNTCJIOW-UHFFFAOYSA-L
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Description

Cadmium lactate is an organic chemical compound, a salt formed from cadmium and lactic acid. Its chemical formula is Cd(C₃H₅O₃)₂. This compound is known for its colorless crystalline appearance and high solubility in water. This compound is primarily used in various scientific and industrial applications due to its unique chemical properties .

Scientific Research Applications

Cadmium lactate has a wide range of applications in scientific research:

Mechanism of Action

Lactate, a component of Cadmium lactate, is known to be a metabolic mediator that shapes immune cell fate and function . Lactate and the associated H+ ions can enter immune cells via proton-dependent monocarboxylate transporters (MCTs) .

Safety and Hazards

Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Worker exposure to cadmium can occur in all industry sectors but mostly in manufacturing and construction .

Future Directions

Research is ongoing to understand the full functionality of different metabolites of lactate, once considered a metabolic waste product . Understanding the way by which cadmium exerts its effects is critical for developing effective treatment and prevention strategies against cadmium-induced neurotoxic insult .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium lactate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Cadmium lactate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.

    Reduction: Reduction reactions involving this compound can produce cadmium metal and lactic acid.

    Substitution: In substitution reactions, this compound can react with other compounds, replacing the lactate group with different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation: Cadmium oxide.

    Reduction: Cadmium metal, lactic acid.

    Substitution: Various cadmium compounds with different functional groups.

Comparison with Similar Compounds

    Cadmium Chloride (CdCl₂): Another cadmium salt with similar properties but different applications.

    Cadmium Sulfate (CdSO₄): Used in electroplating and as a precursor for other cadmium compounds.

    Cadmium Nitrate (Cd(NO₃)₂): Utilized in the production of pigments and as a laboratory reagent.

Uniqueness of Cadmium Lactate: this compound is unique due to its specific interaction with lactic acid, which imparts distinct solubility and reactivity characteristics. Unlike other cadmium salts, this compound is highly soluble in water, making it suitable for aqueous applications and studies .

Properties

IUPAC Name

cadmium(2+);2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Cd/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWKVDXNTCJIOW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10CdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936287
Record name Cadmium bis(2-hydroxypropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16039-55-7
Record name (T-4)-Bis[2-(hydroxy-κO)propanoato-κO]cadmium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16039-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cadmium lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadmium bis(2-hydroxypropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cadmium dilactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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